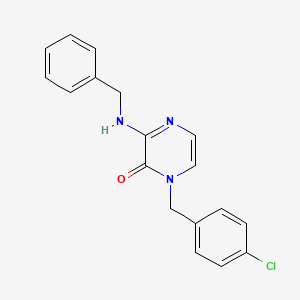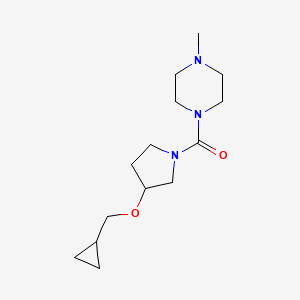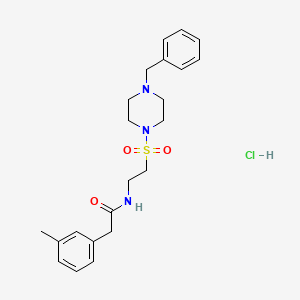![molecular formula C21H26ClN3O3S B2969844 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1216442-53-3](/img/structure/B2969844.png)
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S and its molecular weight is 435.97. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anthelminthic Efficacy
Research by Wollweber et al. (1979) discovered that N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, a chemical closely related to the compound , exhibits significant anthelminthic properties. It was found to be effective against various parasites in rodents, including nematodes, filariae, and cestodes, and showed high efficacy in dogs against hookworms and large roundworms (Wollweber et al., 1979).
Antimicrobial Activity
Vinusha et al. (2015) synthesized compounds with a structure similar to the compound , demonstrating moderate antibacterial and antifungal activities. These compounds were effective against various species of bacteria and fungi, indicating potential utility in addressing microbial infections (Vinusha et al., 2015).
Polymer Chemistry Applications
Costa and Patrickios (1999) studied derivatives of 2-(dimethylamino)ethyl methacrylate (DMAEMA), which shares structural similarity with the queried compound. Their research focused on the synthesis of α-hydroxy and α,ω-dihydroxy polymers, highlighting the compound's potential in developing advanced polymer materials (Costa & Patrickios, 1999).
Potential in Organic Synthesis and Medicinal Chemistry
Several studies, including those by Abu‐Hashem et al. (2020) and Rashkova et al. (2009), have synthesized compounds with structures related to the queried chemical, exploring their potential as intermediates in organic synthesis and their biological activities. These studies suggest the compound's relevance in the synthesis of novel pharmaceuticals and organic compounds (Abu‐Hashem et al., 2020); (Rashkova et al., 2009).
Herbicide and Pesticide Research
Research in agricultural chemistry, such as the study by Zimmerman et al. (2002), has investigated compounds structurally related to the queried compound for their potential as herbicides and pesticides. This research offers insights into the role of similar chemicals in agricultural applications (Zimmerman et al., 2002).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S.ClH/c1-15-10-11-17(26-4)19-20(15)28-21(22-19)24(13-12-23(2)3)18(25)14-27-16-8-6-5-7-9-16;/h5-11H,12-14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTMTTYARFKNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)COC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2969762.png)

![N-benzyl-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)

![methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate](/img/structure/B2969767.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2969768.png)

![[4-(2-Chlorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2969772.png)


![5-Azaspiro[3.4]octane hydrochloride](/img/structure/B2969777.png)

